molecular formula C13H9ClO3 B8648990 6-(Chlorocarbonyl)naphthalen-2-yl acetate CAS No. 121714-82-7

6-(Chlorocarbonyl)naphthalen-2-yl acetate

Cat. No. B8648990
M. Wt: 248.66 g/mol
InChI Key: GQAXSRIBRIMFIT-UHFFFAOYSA-N
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Patent
US05091109

Procedure details

2.0 ml of thionyl chloride and a drop of N,N-dimethylformamide were added to 1.45 g (6.30 mM) of 6-acetoxy-2-naphthoic acid, followed by refluxing for 30 minutes under stirring. Excessive thionyl chloride was distilled off from the above mixture under reduced pressure to obtain 6-acetoxy-2-naphthoyl chloride. ##STR32##
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[C:14]([C:19]([OH:21])=O)[CH:13]=[CH:12]2)(=[O:7])[CH3:6]>CN(C)C=O>[C:5]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[C:14]([C:19]([Cl:3])=[O:21])[CH:13]=[CH:12]2)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
Excessive thionyl chloride was distilled off from the above mixture under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C=CC(=CC2=CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.